molecular formula C7H13NO2 B6286014 cis-2-Amino-2-methyl-cyclopentanecarboxylic acid CAS No. 756450-21-2

cis-2-Amino-2-methyl-cyclopentanecarboxylic acid

Cat. No.: B6286014
CAS No.: 756450-21-2
M. Wt: 143.18 g/mol
InChI Key: CHGRKLOXTORQLJ-UHFFFAOYSA-N
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Description

cis-2-Amino-2-methyl-cyclopentanecarboxylic acid: is a cyclic amino acid with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an amino group and a carboxylic acid group in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentanone as a starting material, which undergoes amination and subsequent cyclization to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry is achieved .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: cis-2-Amino-2-methyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-2-Amino-2-methyl-cyclopentanecarboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • cis-1-Amino-indan-2-carboxylic acid hydrochloride
  • cis-2-Amino-1-cyclopentanecarboxylic acid
  • Cyclopentanecarboxylic acid

Comparison: cis-2-Amino-2-methyl-cyclopentanecarboxylic acid is unique due to its specific substitution pattern on the cyclopentane ring. This configuration can influence its reactivity and interactions compared to other similar compounds. For example, cis-1-Amino-indan-2-carboxylic acid hydrochloride has a different ring structure, which can lead to different chemical and biological properties .

Properties

IUPAC Name

2-amino-2-methylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(8)4-2-3-5(7)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGRKLOXTORQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583658
Record name 2-Amino-2-methylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756450-21-2
Record name 2-Amino-2-methylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Amino-2-methyl-cyclopentanecarboxylic acid
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cis-2-Amino-2-methyl-cyclopentanecarboxylic acid
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Reactant of Route 6
cis-2-Amino-2-methyl-cyclopentanecarboxylic acid

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